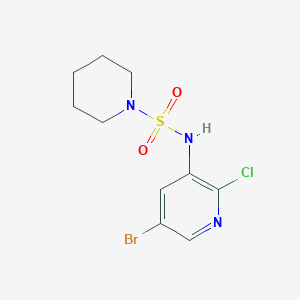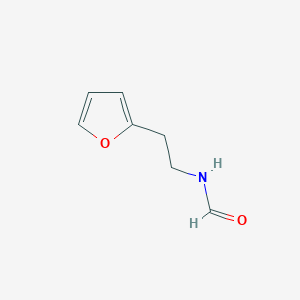
2-Amino-6-(hexadecanoylamino)hexanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
2-Amino-6-(hexadecanoylamino)hexanoic acid is a synthetic compound that has garnered attention in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a long aliphatic chain attached to the lysine residue, which imparts distinct physicochemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-6-(hexadecanoylamino)hexanoic acid typically involves the acylation of L-lysine with a hexadecanoic acid derivative. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. Common reagents used in this synthesis include hexadecanoic acid chloride and a base such as triethylamine. The reaction is usually performed in an organic solvent like dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to achieve high yields and purity. The final product is purified using techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
2-Amino-6-(hexadecanoylamino)hexanoic acid undergoes various chemical reactions, including:
Oxidation: The aliphatic chain can be oxidized to form carboxylic acids or other oxygenated derivatives.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The amino group of lysine can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides are used in the presence of a base.
Major Products
科学的研究の応用
2-Amino-6-(hexadecanoylamino)hexanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its interactions with biological membranes and proteins.
Medicine: Research is ongoing to explore its potential as a drug delivery agent or therapeutic compound.
Industry: It is used in the formulation of specialty chemicals and materials.
作用機序
The mechanism by which 2-Amino-6-(hexadecanoylamino)hexanoic acid exerts its effects is primarily through its interaction with cellular membranes and proteins. The long aliphatic chain allows it to integrate into lipid bilayers, potentially altering membrane properties and affecting cellular processes. Additionally, the lysine residue can interact with proteins, influencing their structure and function.
類似化合物との比較
Similar Compounds
- N6-(1-Oxohexadecyl)-L-glutamic Acid tert-Butyl Ester
- Liraglutide
- Zinc(2+) N6-(1-oxohexadecyl)-L-lysinate
Uniqueness
2-Amino-6-(hexadecanoylamino)hexanoic acid is unique due to its specific combination of a long aliphatic chain and a lysine residue, which imparts distinct physicochemical properties and biological activities. Compared to similar compounds, it offers a unique balance of hydrophobic and hydrophilic characteristics, making it versatile for various applications.
特性
分子式 |
C22H44N2O3 |
|---|---|
分子量 |
384.6 g/mol |
IUPAC名 |
2-amino-6-(hexadecanoylamino)hexanoic acid |
InChI |
InChI=1S/C22H44N2O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-18-21(25)24-19-16-15-17-20(23)22(26)27/h20H,2-19,23H2,1H3,(H,24,25)(H,26,27) |
InChIキー |
IWKZTTDNVPAHNP-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCCCCC(=O)NCCCCC(C(=O)O)N |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![1-[(3-Nitro-2-pyridinyl)amino]-2-propanol](/img/structure/B8629717.png)





![4-[(acetyloxy)methyl]Cyclohexanone](/img/structure/B8629752.png)
